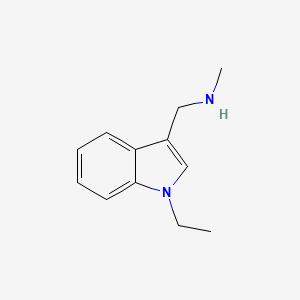

1-ethyl-3-(methylaminomethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

124491-40-3 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(1-ethylindol-3-yl)-N-methylmethanamine |

InChI |

InChI=1S/C12H16N2/c1-3-14-9-10(8-13-2)11-6-4-5-7-12(11)14/h4-7,9,13H,3,8H2,1-2H3 |

InChI Key |

FYOPCCMZFMZDES-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)CNC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 3 Methylaminomethyl 1h Indole

Historical Development of Synthetic Routes to 3-Aminomethyl Indoles

The functionalization of the indole (B1671886) ring at the 3-position has been a central theme in heterocyclic chemistry for over a century. The discovery of the Mannich reaction in 1912 by Carl Mannich provided a foundational method for the aminoalkylation of acidic C-H bonds. ingentaconnect.com This reaction quickly became the premier method for synthesizing 3-aminomethyl indoles, often referred to as 'gramine analogues'. Indole itself is a particularly active substrate for this reaction due to the high electron density at the C3 position, which makes it a strong nucleophile. testbook.comchemtube3d.com Early methods often involved the reaction of indole, formaldehyde (B43269), and a secondary amine (like dimethylamine (B145610) to produce gramine) under acidic conditions, typically in aqueous or alcoholic solutions. adichemistry.com These foundational techniques established a reliable, one-pot procedure for accessing the 3-aminomethyl indole scaffold, which serves as a crucial building block for more complex molecules, including various natural products and pharmaceuticals. ingentaconnect.comnih.gov

Targeted Synthesis via Mannich Reaction Approaches

The Mannich reaction is a three-component condensation reaction that involves an amine, a non-enolizable aldehyde (typically formaldehyde), and an active hydrogen compound, which in this case is the 1-ethyl-1H-indole. wikipedia.org This one-pot synthesis is highly efficient for producing 1-ethyl-3-(methylaminomethyl)-1H-indole by reacting 1-ethyl-1H-indole, formaldehyde, and methylamine (B109427).

Extensive research has focused on optimizing the Mannich reaction for indoles to improve yields, reduce reaction times, and enhance substrate scope. The choice of catalyst, solvent, and temperature plays a critical role. While classic protocols often used mineral or organic acids, contemporary methods employ a wide range of catalysts, including Lewis acids and task-specific ionic liquids. thaiscience.infonih.gov The development of asymmetric Mannich reactions, often using chiral organocatalysts like proline, has also become significant for producing enantiomerically enriched β-amino compounds, although this is less relevant for the achiral target molecule. wikipedia.orgnumberanalytics.com

Below is a table summarizing various conditions reported for Mannich-type reactions involving indole substrates, illustrating the breadth of optimization studies.

| Indole Substrate | Aldehyde | Amine | Catalyst / Conditions | Key Finding |

| Indole | Aromatic Aldehydes | Aromatic Amines | 4-(3-sulfopropyl) morpholinium hydrogen sulfate (B86663) (ionic liquid) | Efficient, reusable catalytic system for good yields at room temperature. thaiscience.info |

| Indole | Formaldehyde | Secondary Amines | MsOH / Water | An efficient and green protocol for direct Mannich reaction. researchgate.net |

| Indole | Aldehydes | Secondary Amines | Ceric Ammonium (B1175870) Nitrate (CAN) | Promotes the initial three-component condensation to form the 3-substituted indole. rsc.org |

| Indole | Aldehydes | Silyl Enol Ethers | Indium Chloride (InCl₃) / Water | Moderate to good yields for the synthesis of β-amino esters or ketones in an aqueous medium. ingentaconnect.com |

| 4-Hydroxyacetophenone | Formaldehyde | Secondary Amines | Microwave-assisted, solvent-free | Quantitative yields in a regioselective substitution, highlighting an environmentally benign approach. researchgate.net |

The mechanism of the Mannich reaction is a well-established, multi-step process. wikipedia.org

Formation of the Iminium Ion : The reaction initiates with the nucleophilic addition of the amine (methylamine) to the carbonyl group of the aldehyde (formaldehyde). This is followed by a proton transfer and subsequent dehydration to form a highly electrophilic iminium ion (also known as an Eschenmoser's salt precursor). testbook.comadichemistry.com This step is often acid-catalyzed to facilitate the dehydration.

Nucleophilic Attack by Indole : The indole ring system, particularly the 1-ethyl-1H-indole, acts as the nucleophile. The C3 position of the indole is highly electron-rich and readily attacks the electrophilic carbon of the iminium ion. chemtube3d.com This preference for C3 attack is due to the resulting intermediate which maintains the aromaticity of the benzene (B151609) portion of the molecule. testbook.comchemtube3d.com Attack at the C2 position is less favorable as it disrupts this aromaticity. chemtube3d.com

Deprotonation : The final step involves the deprotonation of the intermediate at the C3 position, which re-establishes the aromaticity of the pyrrole (B145914) ring and yields the final product, this compound.

The choice of solvent can significantly influence the rate and outcome of the Mannich reaction. asianpubs.org The reaction rate can decrease with the addition of organic solvents to water, suggesting selective solvation of the transition state by the more polar water molecules. asianpubs.org High-boiling alcohols have also been employed to drive the reaction towards the desired products directly. rsc.org

In recent years, there has been a substantial shift towards developing greener synthetic methodologies to minimize environmental impact. ingentaconnect.com For the Mannich reaction, this has led to several innovations:

Aqueous Media : Performing the reaction in water is a key green chemistry approach. Water can promote these reactions, and catalysts like methanesulfonic acid (MsOH) have been used effectively in this medium. researchgate.net

Ionic Liquids : Task-specific ionic liquids have been designed to act as both the solvent and the catalyst. These are often recyclable, reducing waste and cost. thaiscience.info

Solvent-Free and Catalyst-Free Conditions : Some Mannich reactions can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction, providing a highly efficient and environmentally benign protocol. researchgate.netresearchgate.net Micelle-promoted synthesis in water has also been shown to be an effective method, where micelles stabilize the intermediate iminium ions. rsc.org

Alternative Synthetic Pathways

While the Mannich reaction is the most direct route, other methods can be employed to synthesize this compound.

Reductive amination offers a viable two-step alternative pathway. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of the target compound, this strategy would proceed as follows:

Starting Material : The synthesis would begin with 1-ethyl-1H-indole-3-carbaldehyde.

Imine Formation and Reduction : This aldehyde would be reacted with methylamine to form an intermediate imine. This imine is not typically isolated but is reduced directly to the final secondary amine product using a suitable reducing agent. A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. researchgate.netd-nb.info This method is particularly useful when specific functional groups that might not be compatible with Mannich conditions are present on the molecule. researchgate.net The process can be performed in a one-pot fashion, making it an efficient alternative. google.com

Multicomponent Reaction Protocols for Indole Functionalization

The most prominent and widely utilized method for the synthesis of this compound is the Mannich reaction. This reaction is a classic example of a one-pot, three-component condensation, valued for its ability to form new carbon-carbon and carbon-nitrogen bonds in a single step. researchgate.netnih.gov The reaction involves the aminoalkylation of an active hydrogen compound, which in this case is the C-3 position of the indole ring. oarjbp.com

The general protocol involves the reaction of three key components:

An indole substrate: 1-ethyl-1H-indole

An aldehyde: Typically formaldehyde

An amine: Methylamine (as a primary amine) or its salt

The mechanism begins with the formation of an electrophilic Eschenmoser-like salt (an iminium ion) from the reaction between formaldehyde and methylamine. nih.gov The electron-rich C-3 position of 1-ethyl-1H-indole then acts as a nucleophile, attacking the iminium ion to form the final 3-substituted product. chemtube3d.com

Various catalysts and conditions have been developed to optimize the synthesis of such Mannich bases. Acetic acid is a commonly used catalyst that facilitates the reaction with high yields. nih.gov Modern approaches have explored more environmentally benign and efficient catalysts. For instance, L-proline has been successfully used to catalyze the three-component Mannich-type reaction under solvent-free conditions at room temperature, offering a green alternative to traditional methods. rsc.org Other catalysts, such as zinc chloride (ZnCl₂), have also been employed to afford gramine (B1672134) derivatives at room temperature. nih.gov

Table 1: Comparison of Catalysts and Conditions for Mannich-type Synthesis of 3-Aminoalkylated Indoles

| Catalyst | Substrates | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Acetic Acid | Indole, Formaldehyde, Dimethylamine | Aqueous solution | High yields (up to 95.6%) nih.gov |

| L-proline | Indoles, Aldehydes, Secondary Amines | Solvent-free, room temperature | Environmentally friendly, mild conditions rsc.org |

| Zinc Chloride (ZnCl₂) | Indole, Aldehyde, Amine | Ethanol, room temperature | Effective Lewis acid catalysis nih.gov |

| Ultrasound Irradiation | Indole, Formaldehyde, Secondary Amine | Acetic acid aqueous solution, 35°C | Milder conditions, improved yields researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound, a basic compound, from the reaction mixture is critical to obtaining a product of high purity. The process typically begins with a standard acid-base workup to remove non-basic impurities and unreacted starting materials.

Chromatographic Methods are the most effective techniques for the isolation of the final product and its intermediates.

Column Chromatography: This is the most common method for purification.

Silica Gel Column Chromatography: Widely used for separating alkaloids and other natural products. mdpi.com A solvent system of increasing polarity, often a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to elute the compounds from the column. tandfonline.com

Aluminum Oxide Column Chromatography: This technique is also effective for purifying alkaloids. A mixture of chloroform, ether, and petroleum ether has been shown to be an effective eluent for separating indole alkaloids. tandfonline.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is a powerful tool. researchgate.net This method uses a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water (sometimes with additives like formic acid or ammonium hydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile. tandfonline.comresearchgate.net

Countercurrent Chromatography (CCC): Techniques like high-speed countercurrent chromatography (HSCCC) and pH-zone-refining CCC are all-liquid phase separation methods that avoid irreversible adsorption onto solid supports. mdpi.comnih.govnih.gov These are particularly useful for separating structurally similar alkaloids from complex crude extracts. nih.gov A two-phase solvent system is carefully selected to achieve optimal separation based on the partition coefficients of the target compound. mdpi.comnih.gov

Table 2: Overview of Purification Techniques for Indole Derivatives

| Technique | Stationary/Mobile Phase Principle | Typical Application | Reference(s) |

|---|---|---|---|

| Silica Gel Column Chromatography | Solid-liquid adsorption | General purification of reaction mixtures | mdpi.com |

| Aluminum Oxide Column Chromatography | Solid-liquid adsorption | Purification of alkaloids, removal of pigments | tandfonline.com |

| Reversed-Phase HPLC | Liquid-liquid partitioning (C18 stationary phase) | High-purity analysis and isolation | researchgate.net |

| Countercurrent Chromatography (CCC) | Liquid-liquid partitioning (no solid support) | Separation of complex mixtures and epimers | nih.govnih.gov |

Impurity Profiling in Synthetic Batches

Impurity profiling is essential for ensuring the quality and consistency of synthetic this compound. Impurities can arise from starting materials, side reactions, or degradation of the product.

The primary side reaction in the Mannich synthesis of 3-substituted indoles is the formation of a bis(indolyl)methane derivative. This occurs when the electrophilic iminium ion intermediate reacts with a second molecule of 1-ethyl-1H-indole instead of the intended nucleophile (methylamine). researchgate.net This results in the formation of bis(1-ethyl-1H-indol-3-yl)methane. The formation of this impurity is competitive with the main reaction and its prevalence can depend on reaction conditions such as stoichiometry and the rate of addition of reagents.

Other potential impurities include:

Unreacted Starting Materials: Residual 1-ethyl-1H-indole.

Reagent-Derived Impurities: Polymers or oligomers of formaldehyde.

N-Aminomethylated Product: Under certain conditions, particularly with Lewis acid catalysis, aminomethylation can occur at the N-1 position of the indole, although C-3 substitution is strongly favored. acs.orgnih.gov

Analytical techniques such as HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are used to detect and quantify these impurities. Structural elucidation of unknown impurities is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Table 3: Potential Impurities in the Synthesis of this compound

| Impurity Name | Chemical Structure | Likely Origin |

|---|---|---|

| 1-ethyl-1H-indole | C₁₀H₁₁N | Unreacted starting material |

| bis(1-ethyl-1H-indol-3-yl)methane | C₂₁H₂₂N₂ | Side reaction: reaction of intermediate with a second indole molecule researchgate.net |

| Paraformaldehyde | (CH₂O)n | Impurity or polymerization of formaldehyde reagent |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Methylaminomethyl 1h Indole

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-ethyl-3-(methylaminomethyl)-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular framework and connectivity.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl group, the methylaminomethyl side chain, and the indole (B1671886) core. The ethyl group at the N1 position shows a quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, which appear as a triplet. The protons of the methylaminomethyl group at the C3 position appear as distinct singlets for the methylene and methyl groups. The indole ring protons resonate in the aromatic region, with their specific chemical shifts and coupling patterns confirming their positions.

The ¹³C NMR spectrum complements the ¹H data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, allowing for the assignment of the aliphatic carbons of the side chains and the aromatic carbons of the indole nucleus.

¹H NMR Spectral Data (Predicted, in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-Ar (Indole Ring) | 7.0 - 7.8 | m | - |

| N1-CH₂-CH₃ | ~4.15 | q | 7.3 |

| C3-CH₂-NH | ~3.80 | s | - |

| NH-CH₃ | ~2.45 | s | - |

| N-H (Amine) | ~1.60 | br s | - |

¹³C NMR Spectral Data (Predicted, in CDCl₃, 100 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-7a | ~136.0 |

| C-3a | ~128.5 |

| C-Ar | 119.0 - 122.0 |

| C-2 | ~127.0 |

| C-Ar | ~109.5 |

| C-3 | ~112.0 |

| C3-CH₂ | ~50.0 |

| N1-CH₂ | ~41.5 |

| N-CH₃ | ~35.0 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Connectivity Confirmation

Two-dimensional NMR experiments provide further confirmation of the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the N1-CH₂ and N1-CH₃ protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. Expected key correlations include those from the C3-CH₂ protons to the C2, C3, and C3a carbons of the indole ring, confirming the position of the side chain. Additionally, correlations from the N1-CH₂ protons to the C2 and C7a carbons would confirm the position of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A significant NOE would be expected between the protons of the N1-ethyl group (specifically the N1-CH₂) and the H-7 proton on the indole ring, providing further structural proof.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides the exact mass of the parent ion, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₆N₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 189.1386.

The fragmentation pattern in mass spectrometry offers valuable structural information. A primary and highly characteristic fragmentation pathway for this molecule involves the benzylic cleavage of the C3-CH₂ bond. This results in the formation of a stable 1-ethyl-1H-indol-3-ylmethylene cation, which is a common and dominant fragmentation for 3-substituted indoles.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₁₂H₁₆N₂ + H]⁺ | 189.1386 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures and Band Assignments

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the N-H stretch of the secondary amine in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations of the indole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylaminomethyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring are expected in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, providing a clear signature for the indole core.

Predicted Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300-3500 | N-H Stretch (Secondary Amine) |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-2980 | Aliphatic C-H Stretch |

| 1450-1600 | Aromatic C=C Ring Stretch |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

While specific experimental crystallographic data for this compound is not publicly available, its solid-state structure can be predicted. The indole ring system itself is planar. The ethyl and methylaminomethyl substituents are flexible and can adopt various conformations.

In the solid state, it is highly probable that the molecules would engage in intermolecular hydrogen bonding. The secondary amine (N-H) of the methylaminomethyl group can act as a hydrogen bond donor, while the nitrogen atom of another molecule's amine group can act as an acceptor. These hydrogen bonds would play a crucial role in defining the crystal packing arrangement. The aromatic indole rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice.

Theoretical and Computational Chemistry of 1 Ethyl 3 Methylaminomethyl 1h Indole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent), providing insights into molecular structure, stability, and reactivity. For a molecule like 1-ethyl-3-(methylaminomethyl)-1H-indole, these calculations would offer a precise, theoretical understanding of its intrinsic properties.

Geometry Optimization and Conformational Analysis

A foundational step in computational chemistry is to determine the most stable three-dimensional arrangement of a molecule's atoms—its equilibrium geometry. Geometry optimization calculations systematically alter the molecular structure to find the lowest energy conformation. For a flexible molecule like this compound, which has rotatable bonds in its ethyl and methylaminomethyl side chains, a conformational analysis would be necessary.

This analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles (e.g., C-C bond of the ethyl group, C-C and C-N bonds of the aminomethyl side chain) to map out the potential energy surface.

Identification of Conformers: Locating all energy minima on the PES, which correspond to stable conformers (different spatial arrangements).

Thermodynamic Analysis: Calculating the relative energies (enthalpy and Gibbs free energy) of each conformer to identify the most stable, or "global minimum," structure at a given temperature.

The results would typically be presented in a data table listing the key dihedral angles, relative energies, and Boltzmann population for each stable conformer.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

An analysis for this compound would involve:

Calculating Orbital Energies: Determining the energy levels of all molecular orbitals.

Determining the HOMO-LUMO Gap (ΔE): Calculating the difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO). This gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Visualizing Molecular Orbitals: Plotting the spatial distribution of the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance. For an indole (B1671886) derivative, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO's location can vary.

These findings would allow for the calculation of global reactivity descriptors, as shown in the hypothetical table below.

Table 1: Hypothetical Global Reactivity Descriptors This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Parameter | Formula | Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | Data Not Available | Highest Occupied Molecular Orbital Energy |

| ELUMO | - | Data Not Available | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Data Not Available | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Data Not Available | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Data Not Available | Resistance to change in electron configuration |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Comparison with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C) relative to a standard (e.g., TMS).

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

A comparative table would be generated to show the correlation between theoretically predicted and experimentally measured values, which is essential for validating the computational model.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity. The MEP map uses a color scale to indicate charge distribution:

Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the secondary amine and potentially over the π-system of the indole ring, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement and behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a "movie" of molecular behavior.

Conformational Flexibility and Dynamics in Solution

An MD simulation of this compound in a solvent (like water or an organic solvent) would provide critical insights into its dynamic behavior. The simulation would reveal:

Conformational Transitions: How the molecule transitions between different stable conformations identified in the quantum chemical analysis.

Solvent Effects: How interactions with solvent molecules (e.g., hydrogen bonding) influence the preferred conformation and flexibility of the side chains.

Time-Averaged Properties: Calculation of properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the structure and the flexibility of specific regions of the molecule.

This analysis would clarify how the molecule behaves in a realistic biological or chemical environment, going beyond the static, gas-phase picture provided by most quantum calculations.

Solvent Effects on Molecular Structure and Interactions

While specific computational studies on the solvent effects on the molecular structure and interactions of this compound are not extensively detailed in publicly available literature, the principles of computational chemistry allow for a robust understanding of how solvents can influence its behavior. Solvation models are critical in computational chemistry for accurately predicting the properties of molecules in solution.

Implicit and explicit solvation models are the two primary approaches used to study solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on the solute's conformation and electronic properties. For a molecule like this compound, these models can predict changes in its geometry, dipole moment, and the relative energies of different conformers in various solvents.

Explicit solvation models, on the other hand, involve including individual solvent molecules in the computational simulation, typically within a molecular dynamics (MD) or Monte Carlo framework. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and protic solvent molecules like water or methanol (B129727). These specific interactions can significantly influence the molecule's conformational preferences and its accessibility for binding to biological targets.

The choice of solvent can alter the equilibrium between different conformers of this compound. In a nonpolar solvent, intramolecular interactions may be more favorable, leading to a more compact structure. Conversely, in a polar solvent, the molecule may adopt a more extended conformation to maximize favorable interactions with the solvent molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable computational tools for predicting the biological activity and physicochemical properties of compounds based on their molecular structures. nih.gov For analogs of this compound, QSAR and QSPR models can be developed to correlate their structural features with observed activities or properties, thereby guiding the design of new, more potent, or specialized molecules. nih.gov

The development of a QSAR/QSPR model typically involves three main stages: descriptor calculation, model development, and model validation. A diverse set of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for a series of indole analogs. These descriptors quantify various aspects of the molecular structure.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are then employed to build a mathematical model that relates the descriptors to the activity or property of interest. For instance, a QSAR model for a series of indole derivatives might predict their inhibitory activity against a specific enzyme. nih.gov The goal is to create a model that is both predictive and easy to interpret. nih.gov

The robustness and predictive power of the developed QSAR model are assessed through rigorous internal and external validation techniques. A reliable QSAR model should be capable of accurately predicting the activities of compounds that were not included in the training set used to build the model. nih.gov

An example of descriptors that could be used in a QSAR model for indole derivatives is presented in the table below.

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Balaban J index |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies |

The statistical quality of a QSAR model is often evaluated using several parameters, as illustrated in the following table which showcases hypothetical validation metrics for a QSAR model developed for indole analogs.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.75 | A measure of the predictive ability of the model, calculated using cross-validation. |

| r²_pred (External Validation R²) | 0.82 | A measure of the predictive ability of the model on an external test set. |

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving indole derivatives. Through quantum chemical calculations, it is possible to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway. pku.edu.cn

For reactions involving the indole core, such as electrophilic substitution, computational methods can determine the preferred site of reaction (e.g., C2 vs. C3 position) by comparing the activation barriers for the different possible pathways. pku.edu.cn Density Functional Theory (DFT) is a commonly used method for these types of calculations due to its balance of accuracy and computational cost.

The study of reaction mechanisms often begins with the identification of all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. Transition state theory can then be used to calculate reaction rate constants. For example, in the study of electrophilic aminoalkenylation of heteroaromatics, quantum chemical calculations have been used to investigate the Gibbs energy profile of the reaction. pku.edu.cn These calculations revealed that the reaction proceeds through the formation of a keteniminium ion, followed by its addition to the aromatic ring and subsequent deprotonation. pku.edu.cn

The calculations can also shed light on the nature of the transition states, such as whether they are early or late, and can help in understanding the factors that control the selectivity of a reaction. pku.edu.cn In some cases, post-transition state bifurcations can occur, where a single transition state leads to the formation of multiple products. Molecular dynamics simulations can be employed to quantify the selectivity in such dynamically controlled reactions. pku.edu.cn

Chemical Reactivity and Derivatization Strategies for 1 Ethyl 3 Methylaminomethyl 1h Indole

Modifications of the Indole (B1671886) Nucleus

The indole ring is a π-excessive aromatic system, making it highly susceptible to attack by electrophiles. niscpr.res.inpearson.com

In 1-ethyl-3-(methylaminomethyl)-1H-indole, the most electronically favored position for electrophilic attack, C-3, is already substituted. researchgate.net The reactivity and regioselectivity of subsequent substitutions are therefore governed by the directing effects of the existing 1-ethyl and 3-aminomethyl groups. Both are considered electron-donating, activating groups, which direct incoming electrophiles to other positions on the ring. wikipedia.orglibretexts.org

The potential sites for electrophilic aromatic substitution (EAS) are C-2, C-4, C-5, C-6, and C-7. While predicting the exact outcome without experimental data is challenging, established trends in indole chemistry provide guidance. niscpr.res.in

C-2 Position: Substitution at C-2 is possible, though often less favored than substitution on the benzene (B151609) portion of the ring unless specific reagents are used.

Benzene Ring Positions (C-4, C-5, C-6, C-7): The activating nature of the pyrrole (B145914) nitrogen and the C-3 substituent directs electrophiles primarily to the C-4 and C-6 positions. The specific site of attack can depend on the nature of the electrophile and the reaction conditions, with steric hindrance sometimes influencing the outcome. For example, nitration and aminomethylation of similarly substituted indoles have been shown to occur at the C-4 and C-6 positions. niscpr.res.in

Common EAS reactions can be applied to functionalize the indole nucleus further.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

| Reaction Type | Reagents | Expected Position(s) of Substitution | Potential Product Name (Example for C-6 substitution) |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) or Ferric Nitrate | C-4, C-6 | 1-ethyl-3-(methylaminomethyl)-6-nitro-1H-indole |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C-2, C-4, C-6 | 6-bromo-1-ethyl-3-(methylaminomethyl)-1H-indole |

| Friedel-Crafts Acylation | Acetyl Chloride (CH₃COCl) / Aluminum Chloride (AlCl₃) | C-4, C-6 | 1-(1-ethyl-3-((methylamino)methyl)-1H-indol-6-yl)ethan-1-one |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | C-4, C-6 | 1-ethyl-3-((methylamino)methyl)-1H-indole-6-sulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

The functionalization of the indole scaffold through metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex molecules. For derivatives of this compound, this approach typically requires the initial introduction of a halogen atom onto the indole ring. The positions most amenable to halogenation and subsequent cross-coupling are C2, C4, C5, C6, and C7.

Palladium-catalyzed reactions are the most extensively studied for indole functionalization. researchgate.net Common cross-coupling reactions that can be applied to halogenated this compound derivatives include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups onto the indole nucleus.

Sonogashira Coupling: This reaction couples a halo-indole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com It is a reliable method for the synthesis of alkynylindoles, which are versatile intermediates for further transformations.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of a halo-indole with an alkene to form a new carbon-carbon bond at a vinylic position. This allows for the introduction of various alkenyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling a halo-indole with an amine. This would be a method to introduce additional amino groups at various positions on the indole ring.

Stille Coupling: This reaction utilizes organotin compounds to couple with halo-indoles in the presence of a palladium catalyst, forming carbon-carbon bonds.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and can influence the yield and regioselectivity. For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of many palladium-catalyzed couplings. While these reactions are well-established for the indole core, the presence of the 3-(methylaminomethyl) side chain in the target compound could potentially influence the reaction conditions required, for example, by coordinating with the metal catalyst.

Below is a table summarizing potential metal-catalyzed cross-coupling reactions on a hypothetical halogenated derivative of this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Substructure |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | C-C (Aryl) | Aryl-substituted indole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) | Alkynyl-substituted indole |

| Heck | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ | C-C (Alkenyl) | Alkenyl-substituted indole |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | C-N | Amino-substituted indole |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Alkyl/Aryl-substituted indole |

N-Alkylation and N-Acylation at the Indole Nitrogen (if creating derivatives of this compound)

While the target compound, this compound, already possesses an ethyl group at the indole nitrogen (N1 position), the principles of N-alkylation and N-acylation are central to the synthesis of a diverse library of related indole derivatives. To create analogs of this compound, one would start with a 3-(methylaminomethyl)-1H-indole precursor (lacking the N1-ethyl group) and then introduce various alkyl or acyl groups.

N-Alkylation: The alkylation of the indole nitrogen typically proceeds by deprotonation with a suitable base to form the indolide anion, which then acts as a nucleophile to attack an alkyl halide or another electrophilic alkylating agent. google.com Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃). nih.govnih.gov The choice of solvent can also be critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed. nih.govnih.gov

For the synthesis of a variety of N-substituted analogs of this compound, different alkylating agents could be used, as shown in the table below.

| Alkylating Agent | Base (Typical) | Solvent (Typical) | Resulting N1-Substituent |

| Ethyl iodide | NaH | DMF | Ethyl |

| Benzyl bromide | K₂CO₃ | Acetonitrile | Benzyl |

| Allyl chloride | KOH | Acetone | Allyl |

| Methyl p-toluenesulfonate | Cs₂CO₃ | DMF | Methyl |

N-Acylation: The N-acylation of indoles introduces an acyl group at the N1 position, forming an N-acylindole. These compounds are valuable as synthetic intermediates and are present in some biologically active molecules. N-acylation can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or thioesters. nih.gov The reaction is often carried out in the presence of a base to neutralize the acid byproduct. Due to the lower nucleophilicity of the indole nitrogen compared to the C3 position, chemoselective N-acylation can sometimes be challenging. nih.govresearchgate.net However, methods using stable acyl sources like thioesters have been developed to achieve high chemoselectivity for N-acylation. nih.gov

The synthesis of N-acylated analogs of 3-(methylaminomethyl)-1H-indole would provide derivatives with different electronic and steric properties at the indole nitrogen.

| Acylating Agent | Base/Catalyst (Typical) | Solvent (Typical) | Resulting N1-Substituent |

| Acetyl chloride | Pyridine | Dichloromethane | Acetyl |

| Acetic anhydride | Sodium acetate (B1210297) | Acetic acid | Acetyl |

| Benzoyl chloride | Triethylamine | THF | Benzoyl |

| S-methyl butanethioate | Cs₂CO₃ | Xylene | Butanoyl |

Design, Synthesis, and Characterization of Novel Derivatives and Analogs

The design and synthesis of novel derivatives and analogs of this compound are driven by the desire to explore structure-activity relationships for various biological targets. The indole scaffold is a "privileged structure" in medicinal chemistry, and modifications at the N1, C3, and other positions of the indole ring can lead to compounds with diverse pharmacological profiles. nih.gov

The synthesis of such derivatives often involves multi-step sequences starting from commercially available indoles or by constructing the indole ring from acyclic precursors. Characterization of these new chemical entities is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm their chemical structure and purity.

Systematic Variation of the Alkyl Chain and N-Substituents

Systematic variation of the alkyl chain and N-substituents on the 3-(methylaminomethyl) side chain of this compound can provide valuable insights into how these modifications affect the molecule's properties.

Variation of the N-Substituents on the Side Chain: The secondary amine in the 3-(methylaminomethyl) group is a key site for derivatization.

N-Alkylation: Further alkylation of the secondary amine can lead to tertiary amines with various alkyl groups. This can be achieved using reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.

N-Acylation: Acylation of the secondary amine with acyl chlorides or acid anhydrides would yield amides. This transformation changes the basicity and hydrogen bonding capability of the side chain.

N-Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides, which are known to have a wide range of biological activities.

The table below illustrates potential variations of the N-substituent on the side chain.

| Starting Material | Reagent | Reaction Type | Product Side Chain |

| 1-ethyl-3-(aminomethyl)-1H-indole | Methyl iodide | N-Alkylation | -CH₂-NHCH₃ |

| This compound | Propionaldehyde, NaBH(OAc)₃ | Reductive Amination | -CH₂-N(CH₃)(CH₂CH₂CH₃) |

| This compound | Acetyl chloride | N-Acylation | -CH₂-N(CH₃)C(O)CH₃ |

| This compound | Benzenesulfonyl chloride | N-Sulfonylation | -CH₂-N(CH₃)SO₂Ph |

Variation of the Alkyl Chain: The length and branching of the alkyl chain connecting the indole C3 position to the nitrogen atom can also be systematically varied. This is typically achieved by starting with different amino acids or their derivatives in the synthesis of the indole-3-alkylamine core. For example, using different ω-amino acids can lead to homologs with longer methylene (B1212753) chains between the indole ring and the terminal amino group.

Introduction of Diverse Functional Groups on the Indole Ring System

Introducing a variety of functional groups onto the indole ring system of this compound can significantly alter its electronic properties, lipophilicity, and potential for intermolecular interactions. Common positions for functionalization on the indole ring are C2, C4, C5, C6, and C7.

Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can be achieved using various electrophilic halogenating agents. Halogenated indoles are not only interesting in their own right but also serve as versatile handles for further derivatization via metal-catalyzed cross-coupling reactions.

Nitration: Nitration of the indole ring, typically at the C5 position, can be accomplished using nitrating agents under controlled conditions. The nitro group can then be reduced to an amino group, which can be further functionalized.

Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, the indole ring can undergo acylation or alkylation, predominantly at the C5 or C6 positions, depending on the directing effects of the existing substituents and the reaction conditions.

Hydroxylation/Alkoxylation: Introduction of hydroxyl or alkoxy groups can modulate the hydrogen-bonding capacity and solubility of the molecule.

The table below summarizes some potential functionalizations of the indole ring.

| Reaction Type | Reagent | Typical Position of Substitution | Introduced Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | C5 or C6 | -Br |

| Nitration | HNO₃ / H₂SO₄ | C5 | -NO₂ |

| Acylation | Acetyl chloride / AlCl₃ | C5 | -C(O)CH₃ |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C5 or C6 | -CHO |

Regioselectivity and Chemoselectivity in Derivatization Reactions

Regioselectivity refers to the preference for reaction at one position over another. In the context of this compound, electrophilic substitution reactions on the indole ring are a key area where regioselectivity is important. The indole nucleus is electron-rich, and the C3 position is generally the most nucleophilic. However, since the C3 position is already substituted, electrophilic attack will be directed to other positions on the ring. The N1-ethyl group and the C3-side chain will influence the regioselectivity of further substitutions on the benzene portion of the indole ring, typically favoring the C5 and C7 positions. The specific reaction conditions and the nature of the electrophile will ultimately determine the outcome. For instance, C7 functionalization can sometimes be achieved through the use of a directing group at the N1 position. researchgate.net

Chemoselectivity is the preferential reaction of one functional group in the presence of others. The molecule this compound contains several potentially reactive sites: the indole ring (at various carbon positions), the indole nitrogen (though already alkylated), and the secondary amine on the side chain.

N-Alkylation/Acylation of the Side Chain vs. Ring Functionalization: The secondary amine on the side chain is generally more nucleophilic than the indole ring carbons. Therefore, reactions with electrophiles like alkyl halides or acyl chlorides under basic or neutral conditions are likely to occur chemoselectively at the side-chain nitrogen.

Indole Ring Functionalization: For electrophilic substitution on the indole ring, the reaction conditions can be tuned to favor this outcome. For example, strong Lewis acids can activate the ring towards Friedel-Crafts type reactions.

Controlling both regioselectivity and chemoselectivity is crucial for the efficient and predictable synthesis of novel derivatives of this compound. The choice of reagents, catalysts, solvents, and reaction temperature all play a critical role in directing the reaction to the desired outcome.

Biological Target Interaction and Mechanistic Studies of 1 Ethyl 3 Methylaminomethyl 1h Indole in Vitro/in Silico Focus

High-Throughput Screening (HTS) for Molecular Target Identification (in vitro, cell-free systems)

No high-throughput screening data for 1-ethyl-3-(methylaminomethyl)-1H-indole against panels of biological targets (e.g., kinases, proteases, G-protein coupled receptors) are available in the reviewed literature. Such screens are typically employed in the early stages of drug discovery to identify initial interactions between a compound and potential molecular targets.

Enzyme Inhibition/Activation Studies (in vitro, using purified enzymes)

There are no published studies detailing the inhibitory or activating effects of this compound on purified enzymes. Research in this area would typically involve assays to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ) against specific enzymes to understand the compound's potency and efficacy.

Receptor Binding Assays (in vitro, using purified receptors)

No data from receptor binding assays for this compound are available. These assays are used to determine the affinity and selectivity of a compound for a particular receptor, often yielding metrics like the inhibition constant (Kᵢ) or dissociation constant (Kₐ).

Investigation of Cellular Signaling Pathway Modulation (in vitro, mechanistic focus)

There is no information available on the effects of this compound on cellular signaling pathways. Mechanistic studies in this area would investigate how the compound might alter signaling cascades within cells, for example, by measuring changes in protein phosphorylation or second messenger levels.

Structure-Activity Relationship (SAR) of this compound and its Analogs

Specific structure-activity relationship studies for this compound and its close analogs have not been published. SAR studies are crucial for understanding how chemical modifications to a molecule's structure affect its biological activity.

Impact of Substituent Modifications on Binding Affinity and Efficacy

Without a known biological target and initial activity data for the parent compound, no studies on the impact of modifying its substituents have been conducted or reported.

Pharmacophore Modeling and Ligand-Based Design Principles (conceptual)

In the absence of a set of active analogs for a specific biological target, no pharmacophore models have been developed for this compound. Such models define the essential three-dimensional arrangement of chemical features necessary for biological activity.

Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions (in silico)

In silico molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as an indole (B1671886) derivative, and a biological target, typically a protein. These methods are crucial in drug discovery for predicting binding affinities and understanding the molecular basis of a compound's activity. nih.gov

While no specific docking studies for this compound were identified, research on other indole derivatives illustrates the methodology. For instance, docking studies on novel 3-ethyl-1H-indole derivatives targeting the COX-2 enzyme predicted strong binding affinities, with scores significantly higher than the reference drug, meloxicam. ajchem-a.comresearchgate.net These studies use computational software to place the molecule into the binding site of a target protein and calculate a score that estimates the binding affinity. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. ajchem-a.com Similarly, docking has been used to explore the binding modes of indole derivatives to targets like tyrosinase, suggesting potential antioxidant activity. mdpi.com

A typical molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.

Preparation of the Protein Target: A high-resolution 3D structure of a potential protein target would be obtained from a repository like the Protein Data Bank.

Docking Simulation: The ligand would be computationally "docked" into the active site of the protein.

Analysis: The resulting poses would be analyzed to predict the most favorable binding mode and estimate the binding energy.

Molecular dynamics simulations would further refine these findings by simulating the movements of the ligand and protein over time, providing insights into the stability of the interaction and conformational changes that may occur upon binding.

Mechanistic Insights into Biological Activity

Mechanistic insights refer to the specific molecular interactions that underlie a compound's biological effect. These are often elucidated through a combination of in silico methods like those described above and experimental in vitro assays.

For indole-based compounds, the mechanism often involves competitive inhibition, where the molecule binds to the active site of an enzyme, preventing the natural substrate from binding. For example, studies on indole-based inhibitors of the EZH2 enzyme, which is involved in gene silencing, revealed that the indole moiety can fit into a narrow hydrophobic channel in the enzyme's active site. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues, define the compound's potency and selectivity. nih.gov In the case of COX-2 inhibitors, docking studies showed that indole derivatives could form hydrogen bonds with critical residues like ARG120 and TYR355, preventing the natural substrate, arachidonic acid, from accessing the active site. ajchem-a.com

If this compound were to be studied, researchers would aim to identify:

Binding Mode: The precise orientation of the compound within the target's binding pocket.

Key Interactions: The specific amino acid residues that form hydrogen bonds, ionic bonds, or hydrophobic interactions with the ligand.

Inhibitory Mechanism: Whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

The table below conceptualizes the type of data that would be generated from such a study, based on findings for other indole compounds.

| Feature | Description of Potential Interaction | Interacting Residues (Example) |

| Indole Ring | Forms hydrophobic interactions within a channel or pocket. | MET535, LEU534, VAL116 ajchem-a.com |

| Ethyl Group (N1) | Occupies a hydrophobic sub-pocket, potentially influencing selectivity. | Not specified in general studies |

| Methylaminomethyl Group (C3) | Could act as a hydrogen bond donor or acceptor. | ARG120, TYR355 ajchem-a.com |

In Vitro ADME Properties

In vitro ADME studies are essential for evaluating the drug-like properties of a compound, predicting its behavior in a living organism. Key parameters include metabolic stability and cell permeability.

Microsomal Stability: This assay measures how quickly a compound is metabolized by enzymes, primarily cytochrome P450s (CYPs), found in liver microsomes. evotec.com Liver microsomes are subcellular fractions that contain many of the key enzymes responsible for drug metabolism. evotec.com A compound with high microsomal stability has a longer half-life, which can be advantageous for therapeutic use. Studies on indole-3-glyoxylamides, for example, have shown that chemical modifications, such as adding electron-withdrawing groups, can significantly improve metabolic stability. nih.gov The stability is often reported as the half-life (t½) in minutes or as the percentage of the compound remaining after a specific incubation time.

Cell Permeability: This property determines a compound's ability to cross cell membranes to reach its biological target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive diffusion across membranes, including the blood-brain barrier (BBB). nih.gov For a series of nNOS inhibitors, permeability was found to be influenced by factors like lipophilicity and the presence of specific functional groups. nih.gov High permeability is often crucial for oral bioavailability and for drugs targeting the central nervous system.

The following table illustrates the kind of data that would be collected in in vitro ADME studies for this compound.

| ADME Parameter | Assay | Typical Units | Desired Outcome (General) |

| Metabolic Stability | Liver Microsomal Stability Assay | t½ (min) | High t½ (slow metabolism) |

| Permeability | PAMPA | Pe (10-6 cm s-1) | High Pe (good permeability) |

Without specific experimental data for this compound, the information above serves as a framework for the types of investigations required to characterize its potential as a biologically active agent.

Potential Applications and Future Research Directions

Role as a Precursor or Intermediate in the Synthesis of Complex Molecules

The strategic placement of functional groups on the 1-ethyl-3-(methylaminomethyl)-1H-indole scaffold makes it a valuable starting material for constructing more elaborate molecular architectures. The secondary amine in the side chain is a key reactive handle for a variety of chemical transformations.

Many biologically active indole (B1671886) alkaloids feature complex substitutions at the C3 position. The 3-(methylaminomethyl) moiety can serve as a linchpin for building analogs of these natural products. Future research could involve acylating, alkylating, or arylating the secondary amine to introduce diverse substituents. For instance, coupling with carboxylic acids or acid chlorides could lead to amide derivatives, which are common motifs in bioactive molecules. The indole ring system is a prevalent motif in nature, and synthetic pathways to create derivatives are of significant interest for developing new pharmaceuticals. mdpi.com

The reactivity of the side-chain amine and the adjacent indole nucleus can be exploited to construct new heterocyclic rings. Intramolecular cyclization reactions could be designed to form polycyclic indole derivatives. mdpi.com For example, reaction with bifunctional electrophiles could lead to the formation of piperazine, diazepine, or other nitrogen-containing rings fused or appended to the indole core. Such novel ring systems are of great interest in drug discovery as they can explore new chemical space and potentially interact with biological targets in unique ways.

Theoretical Design of Novel Compounds Based on the this compound Scaffold

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. The this compound structure can serve as a core scaffold for in silico studies. By systematically modifying the substituents on the indole ring and the side chain, libraries of virtual compounds can be generated. These virtual libraries can then be screened against models of biological targets to predict binding affinities and potential activities, prioritizing the synthesis of the most promising candidates.

| Scaffold Position | Potential Modification | Rationale for Design |

| Indole N1 | Vary alkyl chain length/branching | Modulate lipophilicity and pharmacokinetic properties. |

| Indole C5 | Introduction of H-bond donors/acceptors | Enhance target binding affinity and selectivity. |

| Side-chain N | Acylation, Sulfonylation, Alkylation | Introduce diverse functional groups to probe target interactions. |

| α-carbon of side chain | Introduction of stereocenter | Explore stereospecific interactions with chiral biological targets. |

Development of Advanced Spectroscopic and Chromatographic Standards

As with any pure chemical compound, thoroughly characterized this compound can serve as a reference standard for the development of analytical methods. This includes creating standardized protocols for its identification and quantification using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Such standards are crucial for quality control in synthetic procedures and for metabolic studies if the compound or its derivatives are investigated for biological applications.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The 3-(aminomethyl)indole moiety is a versatile functional group for exploring new chemical reactions. nih.gov The secondary amine can act as a nucleophile, a base, or a directing group in transition metal-catalyzed reactions. Future research could focus on developing novel C-H activation or cross-coupling reactions where the side-chain amine directs the functionalization of specific positions on the indole ring. Furthermore, this compound could be used as a ligand in the development of new catalysts, leveraging the coordinating ability of the nitrogen atoms.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Acylation | Acid Chlorides, Anhydrides | Amides |

| N-Alkylation | Alkyl Halides | Tertiary Amines |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Substituted Tertiary Amines |

| Pictet-Spengler Reaction | Aldehydes | β-carbolines |

| Buchwald-Hartwig Amination | Aryl Halides, Palladium Catalyst | N-Aryl Derivatives |

Identification of New Biological Targets through Advanced Screening Methodologies (in vitro)

The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. While the specific biological activity of this compound is not extensively documented, its structural similarity to other bioactive 3-substituted indoles suggests potential. nih.gov For instance, various 3-aminoalkylated indoles have been investigated for anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govmdpi.com

Future research should involve subjecting this compound and a library of its derivatives to high-throughput in vitro screening against a diverse panel of enzymes, receptors, and cell lines. This could uncover novel biological activities and identify new therapeutic targets. For example, screening against kinases, G-protein coupled receptors (GPCRs), or ion channels could reveal unexpected pharmacological profiles, opening new avenues for drug development. Studies have shown that some aminomethyl indole derivatives can act as hyaluronidase (B3051955) inhibitors, which has implications for diseases like cancer. nih.gov

Gaps in Current Knowledge and Emerging Research Avenues

A thorough review of the existing scientific literature reveals a significant lack of specific research on the chemical compound This compound . While the broader class of indole derivatives has been the subject of extensive investigation due to their diverse biological activities, this particular molecule remains largely uncharacterized. chim.itresearchgate.netchula.ac.th This absence of data represents a substantial gap in current knowledge and simultaneously outlines clear and compelling avenues for future research.

The primary gap is the fundamental lack of synthesis and characterization data for This compound . Although various methods for the synthesis of other indole derivatives are well-documented, specific methodologies and optimization for this compound have not been reported. mdpi.commdpi.comnih.gov Consequently, its basic physicochemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are unknown.

Furthermore, there is a complete absence of information regarding the biological activity and potential therapeutic applications of This compound . The indole nucleus is a common feature in many biologically active compounds, exhibiting properties ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective. researchgate.netnih.gov However, without empirical data, it is impossible to ascertain if This compound shares any of these characteristics. The specific combination of the 1-ethyl group and the 3-(methylaminomethyl) side chain could lead to unique pharmacological effects that differentiate it from other studied indole derivatives.

This lack of information naturally leads to several emerging research avenues:

Synthetic Pathway Development: The initial and most critical area of research would be the development of an efficient and scalable synthesis for This compound . This would likely involve multi-step synthesis, and research could focus on optimizing reaction conditions and improving yields.

Physicochemical Characterization: Once synthesized, a complete characterization of the compound's physical and chemical properties is essential. This foundational data is a prerequisite for any further investigation into its biological activity.

In Vitro Biological Screening: A broad-based in vitro screening program would be a logical next step. This could involve assessing the compound's activity against a range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory pathways.

Computational and Docking Studies: Molecular modeling and docking studies could be employed to predict potential biological targets for This compound . By comparing its structure to known active indole compounds, researchers could generate hypotheses about its mechanism of action and guide the focus of in vitro and subsequent in vivo studies.

Pharmacokinetic Profiling: Preliminary studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be crucial in assessing its potential as a drug candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-3-(methylaminomethyl)-1H-indole, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves alkylation of the indole nitrogen followed by functionalization at the C-3 position. For example, coupling 1-ethylindole with methylaminomethyl groups via reductive amination or nucleophilic substitution. Purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) or recrystallization is critical to achieve >95% purity. Analytical tools like TLC and HPLC should monitor reaction progress .

- Key Data : In similar indole derivatives, yields range from 42% to 75% depending on solvent systems (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI for click chemistry) .

Q. How can spectroscopic and crystallographic methods resolve the structure of this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., ethyl and methylaminomethyl groups) through coupling patterns and chemical shifts. For example, indole C-3 protons typically resonate at δ 6.7–7.2 .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Planarity of the indole ring (bond lengths ~1.356–1.471 Å) and substituent orientation can be validated .

- HRMS : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the methylaminomethyl group at the indole C-3 position?

- Methodology : Screen catalysts (e.g., iodine, FeCl), solvents (acetonitrile, DMF), and temperatures (rt to 80°C) to maximize yield. For example, iodine (10 mol%) in MeCN at 40°C achieved 98% yield in analogous electrophilic substitutions .

- Data Contradictions : Lower yields (<50%) observed with AlCl or p-TsOH highlight the importance of catalyst selection .

Q. What strategies address contradictory bioactivity data in studies of this compound derivatives?

- Methodology :

- Purity verification : Use HPLC-MS to rule out impurities affecting biological assays .

- Assay standardization : Compare IC values across cell lines (e.g., cancer vs. normal) under consistent conditions (e.g., serum-free media, 48-hour exposure) .

- Structural analogs : Test derivatives with varied substituents (e.g., halogenation at C-5) to isolate structure-activity relationships .

Q. How does this compound interact with biological targets (e.g., receptors or enzymes)?

- Methodology :

- SPR/ITC : Quantify binding affinity (K) to targets like 5-HT receptors or kinases .

- Molecular docking : Use software (e.g., AutoDock) to predict binding poses, focusing on π-π interactions with aromatic residues and hydrogen bonds with the methylaminomethyl group .

- Mutagenesis : Validate predicted interaction sites via site-directed mutagenesis of target proteins .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitutions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.